2,3,4-Trifluorocinnamic acid physical properties
2,3,4-Trifluorocinnamic acid physical properties
An In-depth Technical Guide to the Physical Properties of 2,3,4-Trifluorocinnamic Acid
For the attention of researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on the core physical properties of 2,3,4-Trifluorocinnamic acid. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its physical characteristics is paramount for its application and development. This guide provides a detailed examination of its fundamental properties, supported by experimental data and methodologies.
Molecular Structure and Identification
2,3,4-Trifluorocinnamic acid, with the chemical formula C9H5F3O2, is a halogenated derivative of cinnamic acid.[1][2] The presence and position of the three fluorine atoms on the phenyl ring significantly influence its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the synthesis of novel compounds.
Key Identifiers:
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IUPAC Name: (2E)-3-(2,3,4-trifluorophenyl)prop-2-enoic acid
The structure of 2,3,4-Trifluorocinnamic acid is depicted below, highlighting the trifluorinated phenyl group attached to the acrylic acid moiety.
Caption: Molecular Structure of 2,3,4-Trifluorocinnamic acid.
Physicochemical Properties
The physical properties of 2,3,4-Trifluorocinnamic acid are summarized in the table below. These properties are crucial for determining its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C9H5F3O2 | [1][2] |
| Molecular Weight | 202.13 g/mol | [1][2] |
| Melting Point | 175-178 °C | [3] |
| Boiling Point | Not available | |
| Appearance | White to off-white solid | Inferred from melting point |
| Solubility | Limited solubility in water, higher solubility in organic solvents like ethanol, benzene, and dichloromethane. | [4] |
| pKa | Estimated to be lower than cinnamic acid (pKa ≈ 4.4) due to the electron-withdrawing fluorine atoms. |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of 2,3,4-Trifluorocinnamic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR data for 2,3,4-Trifluorocinnamic acid has been reported with the spectrum acquired in DMSO-d6.[1] The chemical shifts in the ¹³C NMR spectrum are indicative of the carbon environments within the molecule. The presence of fluorine atoms causes characteristic splitting patterns and shifts in the signals of adjacent carbon atoms.
Infrared (IR) Spectroscopy
The IR spectrum of 2,3,4-Trifluorocinnamic acid exhibits characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:
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O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ for the carboxylic acid.[5]
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C=O stretch: A strong absorption around 1680-1700 cm⁻¹.[5]
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C=C stretch: An absorption around 1620-1640 cm⁻¹ for the alkene.[5]
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C-F stretch: Strong absorptions in the fingerprint region, typically between 1000-1400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]+ would be expected at m/z 202, corresponding to the molecular weight of 2,3,4-Trifluorocinnamic acid.
Experimental Protocols for Physical Property Determination
The following section outlines the standard methodologies for determining the key physical properties of 2,3,4-Trifluorocinnamic acid.
Caption: Workflow for Determining Physical Properties.
Melting Point Determination
The melting point is determined using a capillary melting point apparatus or by Differential Scanning Calorimetry (DSC).
Protocol:
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A small amount of the crystalline 2,3,4-Trifluorocinnamic acid is packed into a capillary tube.
-
The tube is placed in the melting point apparatus.
-
The temperature is gradually increased, and the range at which the substance melts is recorded.
Solubility Assessment
Solubility is determined by adding a known amount of the compound to a specific volume of solvent at a given temperature.
Protocol:
-
A small, weighed amount of 2,3,4-Trifluorocinnamic acid is added to a test tube containing a known volume of the solvent.
-
The mixture is agitated and observed for dissolution.
-
If the solid dissolves, more is added until saturation is reached. The solubility is then calculated.
pKa Determination
The acid dissociation constant (pKa) can be determined by potentiometric titration.
Protocol:
-
A solution of 2,3,4-Trifluorocinnamic acid of known concentration is prepared.
-
The solution is titrated with a standard solution of a strong base (e.g., NaOH).
-
The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the titration curve.
Safety and Handling
As with any chemical substance, proper safety precautions should be taken when handling 2,3,4-Trifluorocinnamic acid.
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General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Storage: Store in a tightly closed container in a cool, dry place.
Conclusion
This technical guide provides a foundational understanding of the physical properties of 2,3,4-Trifluorocinnamic acid. The data and protocols presented herein are intended to support researchers and developers in the effective utilization of this compound in their scientific endeavors. Further research into its properties will undoubtedly contribute to its broader application in various fields.
References
-
SpectraBase. (n.d.). 2,3,4-Trifluorocinnamic acid. Retrieved from [Link]
- Goud, B. S., et al. (2013). 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1519.
- Navarrete, A., Somanathan, R., & Aguirre, G. (2013). 2,3,4,5,6-Pentafluoro-trans-cinnamic acid.
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
CSIR-NIScPR. (n.d.). Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-(Trifluoromethyl)cinnamic Acid: A Comprehensive Overview. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluorocinnamic acid. Retrieved from [Link]
-
NIST. (n.d.). 4-Trifluoromethylcinnamic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). Retrieved from [Link]
-
University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of trans-3-(Trifluoromethyl)cinnamic acid, decyl ester. Retrieved from [Link]
-
MassBank. (n.d.). Cinnamic acids and derivatives. Retrieved from [Link]
-
NIST. (n.d.). 3-(Trifluoromethoxy)cinnamic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Cinnamic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2,3,4,5,6-Pentafluorocinnamic acid. Retrieved from [Link]
-
MDPI. (2024). Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4,5-Trihydroxycinnamic acid. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-Chlorocinnamic acid. Retrieved from [Link]
-
TU Delft Repository. (2025). Aminated cinnamic acid analogs as dual polarity matrices for high spatial resolution MALDI imaging mass spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). 3-Trifluoromethylcinnamic acid, 2-tetrahydrofurylmethyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubilities of trans-cinnamic acid. Retrieved from [Link]
-
VMINTEQ. (n.d.). Acidity constants (pKa) for some common acids. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 3,4,5-Trifluorocinnamic acid (97% (predominantly trans)). Retrieved from [Link]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. Page loading... [guidechem.com]
- 3. 2,3,4-Trifluorocinnamic acid | 207742-85-6 [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]






